molecular formula C17H13FN2O3S B2416912 (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate CAS No. 1210938-30-9

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate

Cat. No.: B2416912
CAS No.: 1210938-30-9
M. Wt: 344.36
InChI Key: QZEBHEIKDCLYPK-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is not available in the public domain, its structure incorporates key pharmacophores commonly associated with bioactive molecules. The compound features an isoxazole ring linked to a 2-fluorophenyl group, a structural motif found in compounds investigated as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases . The acetamide portion of the molecule, containing a pyridinyl-thio side chain, is highly similar to other research compounds that have been explored for their potential to interact with various enzymatic targets . This specific molecular architecture suggests its potential utility as a valuable intermediate or scaffold for researchers designing and synthesizing novel molecules for probing biological pathways. It is intended for use in in vitro assays and as a building block in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-pyridin-4-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-15-4-2-1-3-14(15)16-9-12(20-23-16)10-22-17(21)11-24-13-5-7-19-8-6-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEBHEIKDCLYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)CSC3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This reaction is often carried out in water instead of chloroform to enhance efficiency and reduce environmental impact . The reaction conditions generally include moderate temperatures and the use of common organic solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate has been studied extensively for its potential therapeutic applications. Some of its notable applications include:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is studied for its effects on various biological pathways and its potential as a drug candidate.

    Biological Research: Researchers explore its interactions with cellular targets and its role in modulating biological processes.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share structural similarities and exhibit similar biological activities.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridinylimidazoles, also show comparable pharmacological properties.

Uniqueness

What sets (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate apart is its unique combination of the isoxazole and pyridine rings, which may confer distinct biological activities and therapeutic potential . This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in scientific research and potential therapeutic applications.

Biological Activity

The compound (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate (CAS Number: 1210938-30-9) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13FN2O3SC_{17}H_{13}FN_{2}O_{3}S, with a molecular weight of 344.4 g/mol. Its structure features an isoxazole ring and a pyridine-thioacetate moiety, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₁₃FN₂O₃S
Molecular Weight344.4 g/mol
CAS Number1210938-30-9

Synthesis

The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate typically involves multi-step organic reactions, including the formation of the isoxazole ring through cyclization reactions and subsequent esterification processes. The optimization of these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate exhibit significant antimicrobial activity. For instance, derivatives containing isoxazole rings have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to over 200 µM, depending on the specific derivative and bacterial strain tested .

The mechanism by which (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. The isoxazole ring may play a crucial role in enzyme inhibition, while the pyridine moiety could enhance binding affinity to biological targets. This dual interaction potentially leads to modulation of key biochemical pathways .

Case Studies

  • Antibacterial Activity : A study evaluated various isoxazole derivatives for their antibacterial properties, revealing that compounds with fluorine substitutions demonstrated enhanced activity against resistant bacterial strains. The presence of the fluorine atom in (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate may contribute to increased metabolic stability and potency compared to non-fluorinated analogs .
  • Kinase Inhibition : Another research focused on isoxazolone derivatives as potential p38 MAP kinase inhibitors, highlighting the structural similarities with (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate. These studies suggest that modifications in the isoxazole structure can lead to significant changes in biological activity, particularly in cancer therapy applications .

Research Findings

Research has shown that the introduction of halogen atoms like fluorine into aromatic systems can enhance biological activity by improving binding interactions with target proteins. The unique structural features of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate position it as a candidate for further investigation in drug development .

Q & A

Q. What synthetic routes are recommended for synthesizing (5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate, and how can reaction conditions be optimized for yield?

Methodology :

  • Step 1 : Construct the isoxazole core via cyclization of a β-diketo precursor with hydroxylamine, followed by esterification using methanol and catalytic sulfuric acid under reflux (60–80°C, 6–8 h) .
  • Step 2 : Introduce the pyridin-4-ylthio moiety via nucleophilic substitution. React the intermediate with pyridine-4-thiol in the presence of a base (e.g., Cs₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) in tert-butanol at 80–100°C for 5–12 h .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodology :

  • Structural Confirmation :
    • NMR (¹H, ¹³C, ¹⁹F): Assign peaks to verify substituent positions (e.g., fluorophenyl, pyridinylthio groups) .
    • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
  • Purity Analysis :
    • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation under varying environmental conditions?

Methodology :

  • Experimental Design :
    • Accelerated Stability Testing : Expose the compound to temperatures (25°C, 40°C, 60°C), humidity (40%, 75% RH), and light (UV/Vis) for 1–6 months .
    • Split-Plot Design : Use randomized blocks with replicates to account for batch variability .
  • Analysis : Monitor degradation via HPLC and LC-MS. Identify degradation products (e.g., hydrolysis of the ester or thioether bond) .

Q. What methodologies are effective in assessing inhibitory effects on enzymatic targets (e.g., alkaline phosphatase)?

Methodology :

  • Enzyme Inhibition Assay :
    • Prepare enzyme (e.g., ALP) in Tris-HCl buffer (pH 8.5).
    • Incubate with varying concentrations of the compound (0.1–100 µM) and substrate (p-nitrophenyl phosphate).
    • Measure absorbance (405 nm) to calculate IC₅₀ and Ki values .
  • Statistical Validation : Use ANOVA to compare inhibition across replicates and assess significance (p < 0.05) .

Q. How should conflicting data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?

Methodology :

  • Controlled Solvent Screening : Test reactivity (e.g., ester hydrolysis) in DMSO, DMF, THF, and toluene under identical conditions (25°C, inert atmosphere).
  • Kinetic Analysis : Monitor reaction progress via ¹⁹F NMR to track fluorophenyl group stability .
  • Multivariate Analysis : Apply Design of Experiments (DoE) to identify solvent polarity and temperature interactions .

Q. What experimental frameworks are suitable for evaluating environmental fate and ecotoxicological impacts?

Methodology :

  • Environmental Fate Study :
    • Partitioning : Measure log P (octanol/water) and soil adsorption coefficient (Kd) .
    • Degradation : Assess hydrolysis (pH 4–9), photolysis (UV light), and microbial degradation (OECD 301B test) .
  • Ecotoxicology :
    • Acute Toxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201/202) .
    • Chronic Effects : Expose model organisms (e.g., zebrafish) to sublethal doses for 21 days; evaluate reproductive and developmental endpoints .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be investigated?

Methodology :

  • Variable Screening : Compare reaction parameters (catalyst loading, solvent purity, temperature gradients) across studies .
  • Reproducibility Trials : Replicate protocols with strict control of anhydrous conditions and inert atmospheres .
  • Sensitivity Analysis : Use response surface methodology (RSM) to identify critical yield-limiting factors (e.g., pH, reaction time) .

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